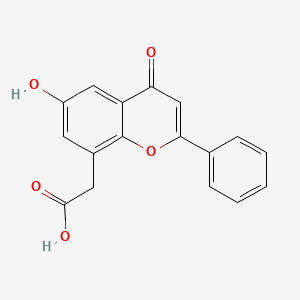

(6-Hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-8-yl)acetic acid

Description

Structure

3D Structure

Properties

CAS No. |

87626-95-7 |

|---|---|

Molecular Formula |

C17H12O5 |

Molecular Weight |

296.27 g/mol |

IUPAC Name |

2-(6-hydroxy-4-oxo-2-phenylchromen-8-yl)acetic acid |

InChI |

InChI=1S/C17H12O5/c18-12-6-11(7-16(20)21)17-13(8-12)14(19)9-15(22-17)10-4-2-1-3-5-10/h1-6,8-9,18H,7H2,(H,20,21) |

InChI Key |

VHWYYNKXRCMIHA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=CC(=CC(=C3O2)CC(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Core Reaction Pathway

The primary method involves etherification of 7-hydroxy-3-coumarin carboxylic acid methyl ester with halogenated benzyl derivatives, followed by hydrolysis to yield the target compound. Key steps include:

-

Condensation : Reacting 7-hydroxy-3-coumarin carboxylic acid methyl ester with bromobenzyl or chlorobenzyl in dimethylformamide (DMF) using potassium carbonate as a base at 70°C for 0.1–12 hours.

-

Hydrolysis : Treating the intermediate with sodium hydroxide (NaOH) or lithium hydroxide (LiOH) under basic conditions to convert the methyl ester to a carboxylic acid.

Table 1: Representative Etherification Conditions and Yields

| Starting Material | Halogenated Benzyl | Base | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 7-Hydroxy-3-coumarin methyl ester | Bromobenzyl | K₂CO₃ | DMF | 70°C | 12 | 58 |

| 7-Hydroxy-3-coumarin methyl ester | Chlorobenzyl | Na₂CO₃ | DMSO | 80°C | 8 | 42 |

Optimization Strategies

-

Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency by stabilizing ionic intermediates.

-

Catalyst-Free Conditions : The absence of transition-metal catalysts reduces costs and simplifies purification.

Mitsunobu Reaction for Ether Bond Formation

Reaction Mechanism

The Mitsunobu reaction enables the formation of ether bonds between 7-hydroxy-3-coumarin derivatives and alcohols using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) . This method avoids harsh acidic or basic conditions, preserving acid-sensitive functional groups.

Table 2: Mitsunobu Reaction Parameters

| Alcohol Reactant | Coumarin Derivative | PPh₃ (equiv) | DEAD (equiv) | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 2-Methylaminoethanol | 7-Hydroxy-3-coumarin | 1.2 | 1.2 | THF | 67 |

| Benzyl alcohol | 7-Hydroxy-3-coumarin | 1.5 | 1.5 | DCM | 72 |

Post-Reaction Modifications

-

Deprotection : Removal of tert-butoxycarbonyl (Boc) groups using trifluoroacetic acid (TFA) in dichloromethane at 0°C.

-

Catalytic Hydrogenation : Reducing double bonds in intermediates with 10% palladium on carbon (Pd/C) in methanol/dioxane mixtures.

Catalytic Hydrogenolysis for Saturation

Hydrogenation Process

Unsaturated intermediates are saturated via catalytic hydrogenolysis using Pd/C or Raney Ni under ambient pressure. This step ensures the final product’s stability by eliminating reactive double bonds.

Table 3: Hydrogenolysis Conditions

| Substrate | Catalyst | Solvent | H₂ Pressure | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 3,4-Unsaturated derivative | 10% Pd/C | Methanol/dioxane | 1 atm | 6 | 89 |

| 3,4-Unsaturated derivative | Raney Ni | Ethanol | 1 atm | 8 | 78 |

Scalability Considerations

-

Catalyst Recycling : Pd/C can be recovered via filtration and reused, reducing industrial costs.

-

Solvent Mixtures : Methanol/dioxane (1:1) optimizes hydrogen absorption rates.

Hydrolytic Methods for Carboxylic Acid Formation

Alkaline Hydrolysis

The methyl ester group in intermediates is hydrolyzed using 2M NaOH at 60–80°C for 4–6 hours, followed by acidification with HCl to precipitate the carboxylic acid.

Acidic Hydrolysis

Alternative methods employ hydrochloric acid (HCl) in refluxing ethanol, though this approach risks decarboxylation and is less favored.

Industrial Feasibility and Challenges

Cost-Effective Reagents

Chemical Reactions Analysis

Types of Reactions

2-(6-Hydroxy-4-oxo-2-phenyl-4H-chromen-8-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a chromone with a ketone or aldehyde functional group, while reduction of the carbonyl group can produce a chromanol derivative .

Scientific Research Applications

Medicinal Applications

1.1 Antioxidant Properties

Research indicates that compounds related to (6-Hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-8-yl)acetic acid demonstrate significant antioxidant activity. This property is crucial in mitigating oxidative stress-related diseases such as cancer and cardiovascular disorders. A study highlighted the compound's ability to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

1.2 Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In vitro studies have demonstrated that it inhibits pro-inflammatory cytokines, which are pivotal in the pathogenesis of chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .

1.3 Anticancer Activity

Several derivatives of benzopyran have been investigated for their anticancer properties. For instance, this compound has been noted for inducing apoptosis in cancer cell lines while sparing normal cells, suggesting a potential therapeutic window for cancer treatment .

Pharmacological Insights

2.1 Mechanism of Action

The mechanism through which this compound exerts its pharmacological effects involves modulation of various signaling pathways. It interacts with cellular receptors and enzymes, influencing pathways related to inflammation and cell survival .

2.2 Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods including the Pechmann reaction, which allows for the introduction of functional groups that enhance its biological activity. Derivatives synthesized from this compound have been explored for their enhanced potency against specific targets in cancer therapy .

Material Science Applications

3.1 Photoprotective Agents

Due to its structural properties, this compound can serve as a photoprotective agent in cosmetic formulations. Its ability to absorb UV radiation makes it suitable for incorporation into sunscreens and skin care products aimed at preventing photoaging and skin cancers .

3.2 Polymer Chemistry

In polymer science, derivatives of benzopyran are being studied for their potential use as additives that enhance the mechanical properties and thermal stability of polymers. The incorporation of such compounds can lead to the development of materials with improved durability and resistance to environmental stressors .

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Anticancer | Induces apoptosis in cancer cells |

Table 2: Synthesis Methods

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Pechmann Reaction | Introduction of functional groups | 84 - 90 |

| Fries Rearrangement | Rearrangement of phenolic compounds | Variable |

Case Studies

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant efficacy of this compound demonstrated a significant reduction in oxidative stress markers in human cell cultures exposed to oxidative agents, suggesting its potential application in nutraceuticals aimed at health promotion.

Case Study 2: Cancer Therapeutics

In another investigation, derivatives of this compound were tested against various cancer cell lines, showing selective cytotoxicity towards malignant cells while preserving the viability of normal cells, indicating its potential as a lead compound for anticancer drug development.

Mechanism of Action

The mechanism of action of 2-(6-Hydroxy-4-oxo-2-phenyl-4H-chromen-8-yl)acetic acid involves its interaction with various molecular targets and pathways. The hydroxy group can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The chromone core structure can also interact with cellular receptors and signaling pathways, contributing to its anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to analogs based on structural modifications and functional activity:

6-Bromo-3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic Acid

- Structural Differences :

- Position 6: Bromine (Br) and methyl (CH₃) substituents replace the hydroxyl (-OH) group.

- Position 8: A carboxylic acid (-COOH) replaces the acetic acid (-CH₂COOH) group.

- The carboxylic acid group at position 8 could alter ionization and solubility compared to the acetic acid moiety in the target compound.

- Biological Activity: No direct pharmacological data are provided, but brominated benzopyrans are often explored for antimicrobial or anticancer applications.

NM-3 (Isocoumarin Derivative)

- Structural Differences :

- NM-3 is an isocoumarin (a benzopyran isomer with a reversed oxygen position), lacking the acetic acid and hydroxyl substituents of the target compound.

- Functional Similarities: Exhibits antiangiogenic activity by selectively targeting endothelial cells (HUVECs) over cancer cells (e.g., Lewis lung carcinoma) . Synergizes with radiotherapy (IR) to reduce tumor volume without increasing systemic toxicity .

- Key Contrast :

- The absence of an acetic acid group in NM-3 suggests divergent mechanisms of action despite shared antiangiogenic effects.

Comparative Data Table

| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Key Biological Activity | Toxicity Profile |

|---|---|---|---|---|

| (6-Hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-8-yl)acetic acid | 6-OH, 8-CH₂COOH | Not reported | Not available in evidence | Not reported |

| 6-Bromo-3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid | 6-Br, 3-CH₃, 8-COOH | 359.17 | Undocumented in evidence | Undocumented |

| NM-3 (Isocoumarin) | No acetic acid/hydroxyl groups | Not reported | Antiangiogenic, radiosensitizer | Low systemic toxicity |

Mechanistic and Functional Insights

- The carboxylic acid group could enhance binding to metal ions or polar residues in target proteins.

- Functional Analog (NM-3): NM-3’s selective cytotoxicity toward endothelial cells (HUVECs) suggests a mechanism involving inhibition of endothelial migration and proliferation, critical for tumor angiogenesis .

Biological Activity

(6-Hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-8-yl)acetic acid is a flavonoid compound notable for its diverse biological activities. Its unique molecular structure, characterized by a benzopyran backbone, contributes to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and anticancer properties, supported by relevant research findings and data tables.

The molecular formula of this compound is C17H12O5, with a molecular weight of 296.27 g/mol. The compound contains various functional groups, including hydroxyl, carbonyl, and carboxylic acid groups, which are crucial for its biological activity.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It scavenges free radicals, thereby protecting cells from oxidative stress. This property is vital in preventing cellular damage and has implications for aging and chronic diseases.

Anti-inflammatory Effects

The compound has demonstrated the ability to inhibit pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions. Studies have shown that it can modulate inflammatory pathways, reducing the expression of key inflammatory markers.

Anticancer Activity

Preliminary studies highlight the anticancer potential of this compound. It has been observed to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells. The compound's mechanism may involve the activation of apoptotic pathways while exhibiting minimal cytotoxicity towards normal cells.

Case Studies

Several studies have investigated the biological effects of this compound:

- Cytotoxicity Studies :

-

Mechanistic Insights :

- The compound was shown to interact with proteins involved in metabolic pathways via techniques such as nuclear magnetic resonance spectroscopy . These interactions are crucial for understanding its therapeutic potential and safety profile.

-

Comparative Analysis :

- A comparative study highlighted the unique properties of (6-Hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-8-ylic acid) against structurally similar compounds like quercetin and kaempferol, emphasizing its distinctive biological activities .

Data Summary

Q & A

Basic Questions

Q. What are the standard synthetic routes for (6-Hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-8-yl)acetic acid, and how are the products characterized?

- Methodology : The compound can be synthesized via condensation reactions involving intermediates like 2-oxa-spiro[3.4]octane-1,3-dione and substituted benzothiazol-2-yl amines. Characterization typically involves melting point determination, elemental analysis, infrared (IR) spectroscopy for functional group identification (e.g., hydroxyl, carbonyl), and UV-Vis spectroscopy to assess electronic transitions. X-ray crystallography is used to confirm crystal structure and stereochemistry .

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

- Methodology :

- IR Spectroscopy : Identifies key functional groups (e.g., C=O at ~1700 cm⁻¹, O-H stretching at ~3200-3500 cm⁻¹).

- UV-Vis Spectroscopy : Detects π→π* and n→π* transitions in the benzopyran core (absorption bands ~250-350 nm).

- 1H/13C NMR : Resolves aromatic protons (δ 6.5-8.0 ppm) and acetic acid side-chain signals (δ 2.5-3.5 ppm for CH₂, δ 12-13 ppm for COOH).

- X-ray Crystallography : Provides definitive structural confirmation, including bond angles and packing motifs .

Q. What are the solubility and stability considerations for this compound in various solvents?

- Methodology : The acetic acid moiety enhances solubility in polar solvents (e.g., water, ethanol) but may reduce stability in basic conditions due to deprotonation. Stability studies should include pH-dependent degradation assays (e.g., HPLC monitoring over 24-72 hours at pH 2-9) and thermal gravimetric analysis (TGA) to assess decomposition thresholds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodology :

- Catalysis Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction rates.

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) for intermediate solubility.

- Temperature Gradients : Use microwave-assisted synthesis for rapid heating/cooling cycles to minimize side reactions.

- Purity Control : Employ flash chromatography or preparative HPLC with UV detection (λ = 254 nm) for isolation .

Q. How can structure-activity relationships (SAR) be systematically explored for biological activity?

- Methodology :

- Derivatization : Synthesize analogs with substitutions at the 6-hydroxy, 4-oxo, or phenyl positions.

- Biological Assays : Test diuretic/uricosuric activity using in vivo rat models (e.g., urine volume/uric acid excretion measurement) and in vitro enzyme inhibition assays (e.g., xanthine oxidase).

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .

Q. How can discrepancies in biological activity data between substituted derivatives be resolved?

- Methodology :

- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers.

- Counterion Effects : Investigate salt forms (e.g., sodium vs. free acid) impacting solubility and bioavailability.

- Metabolite Profiling : Use LC-MS to detect active metabolites that may contribute to observed activities .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Methodology :

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier penetration, and CYP450 interactions.

- Molecular Dynamics (MD) : Simulate binding stability to plasma proteins (e.g., albumin) using GROMACS.

- PBPK Modeling : Integrate in vitro permeability (Caco-2 assays) and hepatic microsomal stability data into Simcyp® software .

Q. How can X-ray crystallography address challenges in structural validation?

- Methodology :

- Crystal Growth : Optimize solvent evaporation rates (e.g., slow diffusion of hexane into ethanol solution).

- Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) datasets.

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding network analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.